molecular formula C22H23NO5 B5915053 METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE

METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE

Cat. No.: B5915053
M. Wt: 381.4 g/mol
InChI Key: JGQMRVQLHFXRLV-BOPFTXTBSA-N
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Description

METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE is a complex organic compound that features a benzodioxole ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Esterification and Amide Formation: The final steps would involve esterification to introduce the methyl ester group and amide formation to attach the formamido group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENOATE
  • **METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-ETHYLPHENYL)FORMAMIDO]PROP-2-ENOATE

Uniqueness

METHYL (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-TERT-BUTYLPHENYL)FORMAMIDO]PROP-2-ENOATE is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylbenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-22(2,3)16-8-6-15(7-9-16)20(24)23-17(21(25)26-4)11-14-5-10-18-19(12-14)28-13-27-18/h5-12H,13H2,1-4H3,(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQMRVQLHFXRLV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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